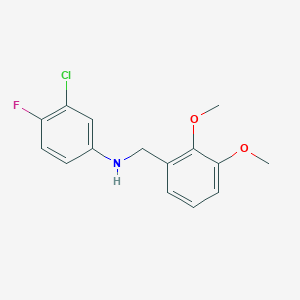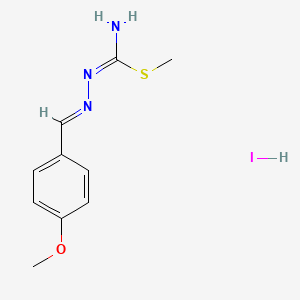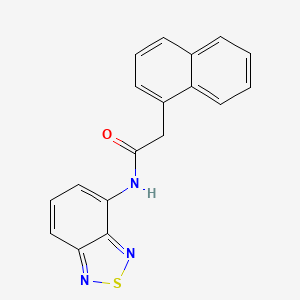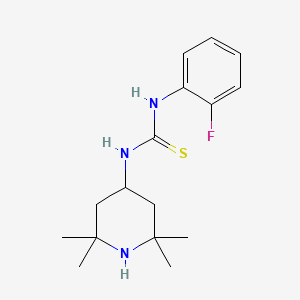
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine, also known as CFMDA, is a chemical compound that has been widely studied for its potential applications in scientific research. CFMDA is a member of the phenethylamine family of compounds, which are known for their diverse range of biological activities. In
科学的研究の応用
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is able to penetrate cell membranes and react with ROS to produce a fluorescent signal, which can be detected using fluorescence microscopy or flow cytometry. This makes (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine a valuable tool for studying oxidative stress and the role of ROS in various disease states.
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has also been investigated for its potential as a neuroprotective agent. Studies have shown that (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is able to protect neurons from oxidative stress-induced damage, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is not fully understood, but it is thought to involve the reaction of the compound with ROS to produce a fluorescent signal. (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is able to penetrate cell membranes and react with ROS, which are highly reactive molecules that can cause damage to cells and tissues. By reacting with ROS, (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine may be able to prevent or mitigate the damage caused by oxidative stress.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has been shown to have a number of biochemical and physiological effects, including the ability to protect neurons from oxidative stress-induced damage. In addition, (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is its ability to detect ROS in living cells, which makes it a valuable tool for studying oxidative stress and the role of ROS in various disease states. However, there are also limitations to the use of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine in lab experiments. For example, (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine may not be able to detect all types of ROS, and its fluorescent signal may be affected by factors such as pH and temperature.
将来の方向性
There are a number of future directions for research on (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine. One area of interest is the development of new fluorescent probes based on the structure of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine, which may have improved sensitivity and selectivity for detecting ROS. Another area of research is the investigation of the neuroprotective properties of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine and its effects on cellular processes.
合成法
The synthesis of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine involves the reaction of 3-chloro-4-fluoroaniline with 2,3-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to yield pure (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine. This synthesis method has been well-established and has been used in numerous studies to produce (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine for research purposes.
特性
IUPAC Name |
3-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2/c1-19-14-5-3-4-10(15(14)20-2)9-18-11-6-7-13(17)12(16)8-11/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEUPHRSZWVWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)

![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)



![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)
![ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5730285.png)
![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)
